N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethyl and methyl-substituted phenyl ring, two methoxy groups, and a nitrobenzamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the nitrobenzene derivative with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Nucleophiles such as halides, thiols, or amines.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of alkyl groups.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide can be compared with other similar compounds, such as:
N-(2-ethyl-6-methylphenyl)acetamide: Lacks the nitro and methoxy groups, resulting in different chemical properties and reactivity.
N-(2-ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanine: Contains a sulfoacetyl group, which imparts different solubility and biological activity.
Phenethylamine derivatives: Share a similar phenyl backbone but differ in functional groups, leading to varied biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-5-12-8-6-7-11(2)17(12)19-18(21)13-9-15(24-3)16(25-4)10-14(13)20(22)23/h6-10H,5H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGXVVVIZSJSTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.